molecular formula C5H8BrClN2O B6224140 1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride CAS No. 2763750-57-6

1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride

Cat. No. B6224140
CAS RN: 2763750-57-6
M. Wt: 227.5
InChI Key:
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Description

1-(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride, also known as BMOMA-HCl, is an organic compound belonging to the oxazole family. It is a white crystalline solid that is soluble in water and polar organic solvents. BMOMA-HCl has a wide range of applications in the fields of pharmaceuticals, organic synthesis, and analytical chemistry. In

Scientific Research Applications

1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride has a variety of applications in scientific research, including the synthesis of pharmaceuticals, organic compounds, and analytical chemistry. It is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anti-cancer drugs, and anti-depressants. 1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride is also used in the synthesis of organic compounds, such as dyes, fragrances, and fuel additives. In analytical chemistry, it is used as a reagent for the detection and quantification of various compounds.

Mechanism of Action

1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride is an organic compound belonging to the oxazole family. The mechanism of action of 1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride is not well understood, but it is believed to act as a proton donor or acceptor. It is also believed to interact with proteins and other organic molecules in a manner similar to other oxazole compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride are not well understood. It is believed to interact with proteins and other organic molecules in a manner similar to other oxazole compounds. It has been shown to have anti-inflammatory and anti-cancer properties in animal studies. In addition, 1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride has been shown to have anti-depressant effects in humans.

Advantages and Limitations for Lab Experiments

The main advantage of 1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride is its solubility in water and polar organic solvents, which makes it suitable for use in a variety of laboratory experiments. In addition, it is relatively inexpensive and easy to synthesize. The main limitation of 1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride is that its mechanism of action is not well understood, which can make it difficult to interpret the results of laboratory experiments.

Future Directions

There are a number of potential future directions for 1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride. One potential direction is to explore its potential as an anti-inflammatory and anti-cancer agent. Another potential direction is to investigate its potential as an anti-depressant. Additionally, further research into its mechanism of action could lead to a better understanding of how it interacts with proteins and other organic molecules. Finally, further research into its synthesis method could lead to improved yields and cost savings.

Synthesis Methods

1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride can be synthesized through a three-step reaction sequence. The first step involves the reaction of 4-bromo-5-methyl-1,2-oxazole with dimethylamine in the presence of a catalyst. This reaction yields the corresponding amine hydrochloride salt, which is then reacted with dimethylformamide in the presence of a base to give 1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride. The final step involves the removal of the dimethylamine hydrochloride salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride involves the reaction of 4-bromo-5-methyl-1,2-oxazole with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with ammonium chloride to form the hydrochloride salt.", "Starting Materials": [ "4-bromo-5-methyl-1,2-oxazole", "Formaldehyde", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 4-bromo-5-methyl-1,2-oxazole is reacted with formaldehyde in the presence of hydrochloric acid to form 1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride to form 1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine.", "Step 3: 1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine is then reacted with hydrochloric acid and ammonium chloride to form 1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride." ] }

CAS RN

2763750-57-6

Product Name

1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride

Molecular Formula

C5H8BrClN2O

Molecular Weight

227.5

Purity

95

Origin of Product

United States

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